molecular formula C10H12N2O B1275658 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one CAS No. 86499-35-6

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one

Cat. No.: B1275658
CAS No.: 86499-35-6
M. Wt: 176.21 g/mol
InChI Key: AUAKXRGQXZRTQC-UHFFFAOYSA-N
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Description

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Angiotensin-Converting Enzyme Inhibitors

One of the primary applications of 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is its use as an angiotensin-converting enzyme inhibitor. ACE inhibitors are crucial in treating cardiovascular diseases such as hypertension and congestive heart failure. The compound has been shown to exhibit significant inhibitory activity against ACE, making it valuable for managing conditions related to elevated blood pressure and heart failure.

Key Findings:

  • In a study, certain derivatives of this compound demonstrated IC50 values in the nanomolar range (e.g., 5.2 × 10^-9 M), indicating potent ACE inhibition .
  • The mechanism involves the modulation of angiotensin II levels, which is critical in regulating blood pressure and fluid balance .

Neuropharmacology

Research indicates that compounds similar to this compound may have neuroprotective effects. They could potentially be beneficial in treating neurodegenerative disorders by influencing neurotransmitter systems.

Case Studies:

  • A case study highlighted the neuroprotective effects of benzazepine derivatives on neuronal cells subjected to oxidative stress. These compounds were noted to enhance cell viability and reduce apoptosis .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been extensively researched. Various synthetic routes have been developed to optimize yield and purity while minimizing toxic byproducts.

Synthesis Method Yield (%) Remarks
Traditional methods60Often involve multiple steps and reagents .
Novel approaches85Utilize less toxic reagents and simplified procedures .

Biological Activity

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a bicyclic compound belonging to the benzazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. The following sections detail its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 86499-35-6

1. Angiotensin-Converting Enzyme Inhibition

Research indicates that derivatives of 3-amino-benzazepin-2-one exhibit significant ACE inhibitory activity. ACE inhibitors are crucial in managing cardiovascular diseases such as hypertension and heart failure. For instance, a study demonstrated that certain substituted derivatives effectively reduced pressor responses to angiotensin I in animal models, suggesting their potential in treating hypertension .

Compound Activity Dosage Effect
This compoundACE Inhibition1 mg/kg i.v.Complete inhibition of pressor response
1-carboxymethyl-3-(carboxymethylamino)-2,3,4,5-tetrahydro-1H-benzazepin-2-oneACE InhibitionNot specifiedSignificant reduction in blood pressure response

2. Central Nervous System Activity

Compounds related to 3-amino-benzazepin have shown activity on the central nervous system (CNS). Studies have indicated that these compounds may possess mild tranquilizing effects and potential applications in treating anxiety and depression . The pharmacological profiles suggest that they could be explored further for neuropharmacological applications.

3. Other Pharmacological Activities

The benzazepine structure is associated with various biological activities beyond ACE inhibition:

  • Anti-cancer properties : Some studies indicate potential anti-cancer effects through modulation of signaling pathways involved in tumor growth.
  • Anti-HIV activity : Certain derivatives have been evaluated for their ability to inhibit HIV replication .

Case Study: Angiotensin-Converting Enzyme Inhibition

In a controlled study involving animal models, researchers administered varying doses of a benzazepine derivative alongside angiotensin I. The results showed a dose-dependent decrease in blood pressure responses, confirming the compound's efficacy as an ACE inhibitor. The study highlighted the importance of structural modifications to enhance biological activity and specificity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of chiral variants of 3-amino-benzazepin compounds has been a focus in medicinal chemistry due to the significant differences in biological activity between enantiomers. Research has demonstrated that specific stereoisomers exhibit enhanced ACE inhibitory activity compared to their counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step processes. One common approach involves acylation of a benzazepine core using acyl chlorides under basic conditions (e.g., NaOH or K₂CO₃). For example, 2,4-dichlorobenzoyl chloride is used in acylation steps to introduce substituents . Optimization of temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) is critical for controlling regioselectivity. Post-synthetic purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves purity (>95%) .
  • Data Contradictions : Some protocols report lower yields (<40%) when scaling up due to steric hindrance from bulky substituents .

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the benzazepine scaffold. Key signals include δ ~2.5–3.5 ppm (NH₂ protons) and δ ~170 ppm (carbonyl carbon) .
  • HPLC : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water) monitors purity. Impurity thresholds must adhere to pharmacopeial standards (e.g., USP limits: ≤0.5% for individual impurities) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₂N₂O; calc. 176.22) .

Q. What biological targets or pathways are associated with this compound in preclinical studies?

  • Methodology : The benzazepine core interacts with neurotransmitter receptors (e.g., GABAₐ or serotonin receptors). In vitro assays (radioligand binding, IC₅₀ measurements) and in vivo behavioral models (e.g., rodent anxiety tests) are used to evaluate activity. For example, EC₅₀ values <10 μM in receptor-binding assays suggest therapeutic potential for neurological disorders .

Advanced Research Questions

Q. How do reaction mechanisms differ between conventional acylation and alternative methods (e.g., Ugi reaction) for synthesizing derivatives?

  • Methodology :

  • Acylation : Proceeds via nucleophilic attack of the benzazepine amine on the acyl chloride, forming an amide bond. Steric effects from substituents (e.g., phenyl groups) can slow kinetics .
  • Ugi Reaction : Enables one-pot synthesis of tetrazole or peptoid derivatives. A four-component reaction (amine, aldehyde, carboxylic acid, isocyanide) in methanol at 50°C yields diverse analogs. This method reduces purification steps but requires optimization of stoichiometry .
    • Data Contradictions : Ugi-derived products may exhibit lower crystallinity compared to acylated analogs, complicating characterization .

Q. What strategies resolve contradictions in impurity profiles during scale-up production?

  • Methodology :

  • Impurity Identification : LC-MS/MS identifies byproducts (e.g., diastereomers or oxidation products). For example, USP Benazepril Related Compound A (a stereoisomer) is quantified using chiral HPLC .
  • Process Control : Adjusting pH during crystallization (pH 6–7) minimizes formation of acidic degradation products. Stability studies under accelerated conditions (40°C/75% RH) predict shelf-life .

Q. How does stereochemistry at the 3-amino position influence biological activity?

  • Methodology :

  • Chiral Resolution : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol to isolate enantiomers. For example, (R)-isomers show 10-fold higher affinity for GABAₐ receptors than (S)-isomers .
  • Docking Studies : Molecular docking (AutoDock Vina) correlates stereochemistry with binding pocket interactions. Hydrophobic substituents at the 5-position enhance binding entropy .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Gaussian 09 at the B3LYP/6-31G(d) level calculates HOMO/LUMO energies. Electron-deficient regions (LUMO < -1.5 eV) indicate susceptibility to nucleophilic attack .
  • MD Simulations : GROMACS models solvation effects on conformation. Simulations >100 ns reveal stable hydrogen bonding between the amine group and water molecules .

Properties

IUPAC Name

3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAKXRGQXZRTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403254
Record name 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86499-35-6
Record name 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternatively, a solution of 2-amino-4-(2-nitrophenyl)butyric acid hydrochloride (2.5 g) in water (200 ml) was hydrogenated at room temperature and atmospheric pressure, using 10% Pd-C (0.5 g) as catalyst. After uptake of hydrogen ceased, the catalyst was filtered off, and the filtrate evaporated to dryness. The residue was dissolved in water (50 ml) and the pH adjusted to 7 by the addition of 10% sodium hydroxide. The solid was filtered off, washed with water, and dried to give 2-amino-4-(2-aminophenyl)butyric acid. A solution of the 2-amino-4-(2-aminophenyl)butyric acid (1.0 g), hexamethyldisilazane (5.4 g), and chlorotrimethylsilane (0.1 g) in xylene (125 ml) was refluxed for 65 hours. The reaction mixture was cooled, poured into ethanol (200 ml) and evaporated under reduced pressure. Water (100 ml) was added, and the solution extracted with dichloromethane (2×125 ml). The combined dichloromethane solutions were washed with water (50 ml), dried over magnesium sulfate, and evaporated under reduced pressure to give 3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one as above.
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Synthesis routes and methods II

Procedure details

To a solution of 3-azido-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (see Example 1) (27 g) in 2B ethanol (3500 ml) stirring at room temperature under an atmosphere of nitrogen, a suspension of Raney nickel in water (50 ml, washed with 10 volumes of ethanol) was added. The mixture was stirred at room temperature for 2 hours when an additional 30 ml of Raney nickel suspension was added. After stirring for an additional 30 minutes, the catalyst was filtered off and the solvent removed under reduced pressure to give an oil which solidified on addition of ether to give 3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, melting at 161°-2°.
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Synthesis routes and methods III

Procedure details

A solution of ethyl 2-amino-4-(2-aminophenyl)butyrate (35.0 g) in methanol (100 ml) was added to a solution of sodium methoxide in methanol [prepared from sodium (1.0 g) and methanol (400 ml)] with stirring, under a nitrogen atmosphere. The reaction mixture was refluxed for 65 hours and evaporated under reduced pressure. The residue was distributed between water (100 ml) and dichloromethane (400 ml). The aqueous solution was extracted with dichloromethane (400 ml), and the combined organic solutions washed with water (100 ml) and dried over magnesium sulfate. Evaporation to dryness and trituration with ether (250 ml) gave 3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, m.p. 161°-162° C.
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Synthesis routes and methods IV

Procedure details

Part A. 2-Bromo-3,4-dihydro-2H-naphthalen-1-one oxime: α-Tetralone: (31.25 g, 0.214 mol) was stirred in MeOH (300 mL). Br2 (11.02 mL, 1.0 eq) was added dropwise during a 1.5 h-period. LC-MS showed completion of the reaction after the addition. NH2OH.HCl (38.10 g, 2.6 eq) was added to the above stirred solution, followed by the addition of H2O (35 mL). The resulting mixture was stirred at RT O/N. LC-MS showed completion of the reaction. H2O (155 mL) was added. The mixture was stirred at RT for 5 h. The light tan oil at the lower level was precipitated out while cooling in an ice bath for 30 min. The precipitate was filtered, and rinsed with H2O. It was azeotroped with toluene (2×50), vacuum dried, and used directly in the next step. LC-MS (ESI+) 240.2, 242.4 (M+H). Part B. 3-Bromo-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The product from Ex. 78, Part A (9.0 g, 37.66 mmol) was added portionwise to PPA (48 g) with stirring at 80° C. under N2. The resulting mixture was stirred at 80° C. for 36 h. The hot mixture was poured into ice H2O, extracted with EtOAc (2×), washed with H2O (2×), brine (2×), and dried over MgSO4. The residue was purified by flash column chromatography (silica gel, hexanes: CH2Cl2=1:1 to 0:1, then CH2Cl2: EtOAc=4:1) to produce light tan crystals of the product (3.53 g, 39%). 1H NMR (CDCl3) δ 9.03 (br, s, 1H), 7.29-7.07 (m, 4H), 4.53 (m, 1H), 3.05-2.93 (m, 1H), 2.82-2.60 (m, 3H). 13C NMR (CDCl3) δ 169.6, 136.8, 133.0, 129.7, 128.0, 126.4, 122.5, 47.1, 40.3, 30.3 (10 out of 10 expected peaks obtained). LC-MS (ESI+) 240.2, 242.4 (M+H). Part C. 3-Azido-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The product from Ex. 78, Part B (1.9 g, 7.95 mmol) and NaN3 (1.0 g, 15.38 mmol, 2.0 eq) were stirred in DMF at RT under N2 O/N. LC-MS showed completion of the reaction (tR=2.81 min, 10-90% CH3CN in H2O in a 4-min run). EtOAc was added; the organic layer was washed with H2O (2×), brine (2×), dried over MgSO4, and concentrated (ca. 1.8 g, yield: 100%). The crude product was used directly in the next step. 1H NMR (CDCl3) δ 8.85 (br, s, 1H), 7.26-7.19 (m, 2H), 7.14 (dd, J=7.7, 1.4 Hz, 1H), 7.05 (d, J=7.7 Hz, 1H), 3.86 (dd, J=11.3, 8.0 Hz, 1H), 2.96 (m, 1H), 2.70 (m, 1H), 2.49 (m, 1H), 2.27 (m, 1H). 13C NMR (CDCl3) δ 171.4, 136.3, 133.3, 129.6, 128.0, 126.3, 122.4, 59.1, 34.9, 28.3. LC-MS (ESI+) 203.4 (M+H), 405.6 (2M+H). Part D. 3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The product from Ex. 78, Part C (1.8 g, 8.91 mmol) was stirred in THF (20 mL) at RT. PPh3 (2.8 g, 1.2 eq) was added. The mixture was stirred for 30 min. H2O (6 mL) was added. The mixture was stirred at 50° C. for 3 h. LC-MS showed completion of the reaction. The mixture was concentrated, and acidified with 1N HCl. It was extracted with Et2O (2×). The aqueous layer was basified with 50% NaOH, extracted with CH2Cl2 (2×), washed with brine, dried over MgSO4, and concentrated to dryness to produce 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.06 g, 76%). 1H NMR (CDCl3) δ 8.69 (br, s, 1H), 7.25 (m, 2H), 7.12 (dd, J=7.5, 1.2 Hz, 1H), 6.99 (dd, J=7.5, 1.2 Hz, 1H), 3.42 (dd, J=11.3, 7.7 Hz, 1H), 2.90 (m, 1H), 2.56 (m, 1H), 2.45 (m, 1H), 1.92 (m, 1H). 13C NMR (CDCl3) δ 177.4, 136.8, 134.4, 129.6, 127.5, 125.9, 122.0, 51.5, 39.2, 29.0. LC-MS (ESI+) 353.6 (2M+H). Part E. 3-Amino-1-(4-bromophenyl)-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The product from Ex. 78, Part D (1.02 g, 5.80 mmol) was stirring in dry CH2Cl2 (15 mL) under N2 at RT. PhCHO (0.58 mL, 1.0 eq) was added, followed by the addition of Et3N (1.63 mL) and MgSO4 (1.65 g). The resulting mixture was stirred at RT for 1 day. The mixture was filtered, rinsed with CH2Cl2, washed with H2O, brine, dried over MgSO4, and concentrated to dryness. The residue (1.3 g, 4.92 mmol) and 4-bromo-1-iodobenzene (1.66 g, 1.2 eq) were stirred in 1,4-dioxane (5 mL) at RT under N2. K2CO3 (1.36 g, 2.0 eq) was added, followed by the addition of CuI (0.19 g, 10% mol) and trans-1,2-cyclohexyldiamine (0.1 ml, 10% mol). The resulting mixture was stirred at 110° C. for 2 h. LC-MS showed 80% of conversion with 20% starting material remaining. The mixture was cooled to RT, and sat'd NH4Cl was added. The mixture was extracted with EtOAc, washed with H2O, brine, and concentrated. The resulting residue was dissolved in Et2O (10 ml). 1N HCl (30 mL) was added. The mixture was stirred at RT for 3 h. LC-MS showed completion of the reaction. The Et2O layer was separated. The aqueous layer was washed with Et2O (2×), basified with 50% aqueous NaOH. It was extracted with CH2Cl2 (2×), washed with brine, and dried over MgSO4. The crude product of 3-amino-1-(4-bromophenyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one was used directly in the next step after vacuum drying. LC-MS (ESI+) 331.4 (M+H), tR=7.72 min (5-98% CH3CN in H2O in a 10-min run). Part F. [1-(4-Bromophenyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl]carbamic acid tert-butyl ester: The product from Ex. 78, Part E (0.87 g, 2.64 mmol) was stirred in CH2Cl2 (18 mL). (Boc)2O (0.69 g, 1.2 eq) was added as one single portion, followed by the addition of 1N NaOH (3 mL). The resulting mixture was stirred at RT under N2 for 1 h. LC-MS showed completion of the reaction (tR=9.01 min, 5-98% CH3CN in H2O in a 10-min run) with M+H=333.2. NH4Cl was added, extracted with EtOAc (2×), washed with brine, dried over MgSO4, filtered, and concentrated to give tert-butyl 1-(4-iodophenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-ylcarbamate (1.13 g, 100%). It was used directly in the next step without further purification. Part G. tert-butyl 1-[2′-(methylthio)-1,1′-biphenyl-4-yl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-ylcarbamate: The product from Ex. 78, Part F (0.48 g, 1.11 mmol), o-thiomethylphenylboronic acid (0.28 g, 1.5 eq), Na2CO3 (0.24 g, 2.0 eq), and Pd(PPh3)4 (0.13 g, 10% mol) were degassed twice. Toluene (5 mL) and H2O (0.6 mL) were added. The mixture was stirred at 85° C. under N2O/N. LC-MS showed completion of the reaction. NH4Cl was added, extracted with EtOAc (2×), washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash column chromatography (silica gel, CH2Cl2:hexanes=0:1 to 1:0, them 10-20% EtOAc in CH2Cl2) produced the product (0.28 g, 53%). 1H NMR (CDCl3) δ 7.44 (m, 2H), 7.40-7.21 (m, 9H), 6.96 (m, 1H), 7.36-7.10 (m, 7H), 6.92 (d, J=8.8 Hz, 2H), 5.56 (m, 1H), 4.45 (m, 1H), 3.12 (m, 1H), 2.75 (m, 2H), 2.37 (s, 3H), 2.03 (m, 1H), 1.43 (s, 9H). 13C NMR (CDCl3) δ 171.3, 154.9, 141.3, 140.7, 140.0, 138.9, 137.1, 135.4, 130.1, 129.9, 129.3, 128.1, 127.2, 126.7, 126.0, 125.3, 124.8, 79.6, 60.4, 51.1, 37.1, 28.4, 15.9. LC-MS (ESI+) 475.4 (M+H), 375.4 (M+H-Boc). Part H. 5-Chloro-thiophene-2-sulfonic acid [1-(2′-methanesulfonyl-biphenyl-4-yl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl]-amide: The product from Ex. 78, Part G (0.252 g, 0.53 mmol) was stirred in CH2Cl2 (5 mL) at RT under N2. MCPBA (0.61 g, 4.0 eq) was added as one single portion. LC-MS showed completion of the reaction after 30 min. Sat'd NaHCO3 was added. The mixture was extracted with EtOAc, washed with H2O, brine, dried over MgSO4, and concentrated. The residue was dissolved in CH2CO2 (10 mL). TFA (5 mL) was added. The mixture was stirred at RT for 20 min. LC-MS showed completion of the reaction (tR=0.65 min, 407.6 (M+H)). The solvents were evaporated. EtOAc was added, washed with sat'd NaHCO3, brine, dried over MgSO4, and concentrated. The above residue (0.13 g, 0.32 mmol) and 5-chloro-2-thiophenesulfonic acid (0.10 g, 0.46 mmol) were stirred in CH2Cl2 (2 mL). Aqueous Na2CO3 (10% w/w, 0.6 mL) was added. The mixture was stirred at RT under N2 for 1 h. NH4Cl was added. It was extracted with EtOAc, washed with brine, and concentrated. The residue was purified by prep LC-MS (tR=6.20 min, 5-98% CH3CN in H2O in a 10-min run) to give the target compound as a pure white floatable solid after lyophilization (25 mg, 14%). 1H NMR (CDCl3) δ 8.04 (dd, J=7.9, 1.3 Hz, 1H), 7.89 (m, 1H), 7.64 (td, J=7.7, 1.5 Hz, 1H), 7.55 (td, J=7.7, 1.5 Hz, 1H), 7.36-7.10 (m, 7H), 6.92 (d, J=8.8 Hz, 2H), 6.86 (m, 1H), 3.96 (m, 1H), 2.96 (m, 1H), 2.90 (m, 2H), 2.61 (s, 3H), 2.35 (m, 1H), 2.14 (m, 1H). LC-MS (ESI+) 587.2 (M+H). Examples 79-81 were prepared from Ex. 35 by alkylation with the indicated alkylhalide in the presence of potassium carbonate in DMF as solvent using the procedure described for the synthesis of the compound of Ex. 33, Part A.
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